molecular formula C24H29N3O4S2 B2991175 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one CAS No. 941967-57-3

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one

Cat. No.: B2991175
CAS No.: 941967-57-3
M. Wt: 487.63
InChI Key: WIZCAAGWTNDSRY-UHFFFAOYSA-N
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Description

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps. One common route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like toluene and the application of heat to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosyl group, in particular, makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-3-31-19-8-11-21-22(17-19)32-24(25-21)27-14-12-26(13-15-27)23(28)5-4-16-33(29,30)20-9-6-18(2)7-10-20/h6-11,17H,3-5,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCAAGWTNDSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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